molecular formula C21H21N3O2 B2794561 N-cyclopentyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932320-99-5

N-cyclopentyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No.: B2794561
CAS No.: 932320-99-5
M. Wt: 347.418
InChI Key: DFUPCGYLECLULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has highlighted the synthesis and biological evaluation of quinazolinone derivatives, including structures similar to N-cyclopentyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, for their potential analgesic and anti-inflammatory effects. A study by Alagarsamy et al. (2015) described the design and synthesis of various quinazolinyl acetamides, which were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, specific compounds showed potent analgesic and anti-inflammatory activities compared to reference standards, with minimal ulcerogenic potential Alagarsamy et al., 2015.

Anticancer Activity

Another dimension of research focuses on the anticancer potential of quinazolinone derivatives. Nguyen et al. (2019) synthesized compounds exhibiting cytotoxic activity against cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. These findings suggest that quinazolinone derivatives could be promising candidates for cancer therapy development Nguyen et al., 2019.

Synthesis and Chemical Properties

On the synthetic chemistry front, research has also focused on developing new methods for synthesizing quinazolinone derivatives, which is crucial for exploring their broader applications in scientific research. Durgadas et al. (2013) described the synthesis of a related compound through Sonogashira cross-coupling, highlighting the versatility of these chemical frameworks for further functionalization and study Durgadas et al., 2013.

Molecular Docking and Drug Design

Additionally, the role of quinazolinone derivatives in drug design has been emphasized through molecular docking studies. These studies aim to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action at the molecular level. For instance, Mehta et al. (2019) synthesized quinazolinone derivatives and evaluated their antimicrobial and anticancer activities, supported by molecular docking studies to predict their interactions with target proteins Mehta et al., 2019.

Properties

IUPAC Name

N-cyclopentyl-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-19(22-16-10-4-5-11-16)14-24-18-13-7-6-12-17(18)20(23-21(24)26)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUPCGYLECLULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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